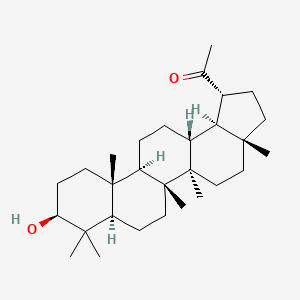

29-Nor-20-oxolupeol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-18(30)19-10-13-26(4)16-17-28(6)20(24(19)26)8-9-22-27(5)14-12-23(31)25(2,3)21(27)11-15-29(22,28)7/h19-24,31H,8-17H2,1-7H3/t19-,20+,21-,22+,23-,24+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXANGLYPFOYKX-XJJQXQETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 29-Nor-20-oxolupeol from Lupeol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 29-Nor-20-oxolupeol from the naturally occurring pentacyclic triterpene, lupeol. The core of this transformation involves the oxidative cleavage of the isopropenyl group of lupeol to yield the corresponding C-29 nor-ketone. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to assist researchers in the fields of medicinal chemistry and drug development.

Introduction

Lupeol, a readily available natural product, serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications. The modification of its isopropenyl side chain, in particular, can lead to compounds with altered biological activity profiles. The synthesis of this compound represents a key transformation, converting the terminal alkene into a ketone functionality. This conversion is typically achieved through oxidative cleavage, a fundamental reaction in organic synthesis. This document outlines a practical and accessible method for this synthesis using Oxone® as the oxidant, and also discusses alternative established procedures.

Synthetic Pathway Overview

The primary transformation discussed is the one-step oxidative cleavage of the C-20(29) double bond of lupeol. This reaction removes the C-29 methylene group and oxidizes the C-20 position to a ketone, yielding this compound.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from lupeol.

Primary Method: Oxidation with Oxone®

This protocol is adapted from the work of Sichaem et al. and provides a straightforward method for the desired transformation.[1]

Materials:

-

Lupeol

-

Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)

-

Acetic Acid (glacial)

-

Ethyl Acetate (EtOAc)

-

Water (deionized)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve lupeol (200 mg, 0.469 mmol) in glacial acetic acid (40 mL).

-

To this solution, add Oxone® (951 mg, 1.548 mmol).

-

Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate and water (1:1 v/v).

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to yield this compound.

Workflow Diagram:

Caption: Experimental workflow for the Oxone®-mediated synthesis.

Alternative Method: Lemieux-Johnson Oxidation

The Lemieux-Johnson oxidation is a classic and reliable method for the oxidative cleavage of alkenes. It utilizes a catalytic amount of osmium tetroxide with a stoichiometric amount of a re-oxidant, typically sodium periodate.

Materials:

-

Lupeol

-

Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

-

Sodium periodate (NaIO₄)

-

Dioxane or THF/water solvent system

-

Ethyl Acetate (EtOAc)

-

Sodium thiosulfate solution (aqueous)

General Procedure:

-

Dissolve lupeol in a suitable solvent system such as aqueous dioxane or THF/water.

-

Add a catalytic amount of osmium tetroxide solution.

-

Slowly add sodium periodate in portions to the stirred solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

The following table summarizes the quantitative data for the primary synthesis method using Oxone®.

| Parameter | Value | Reference |

| Starting Material | ||

| Lupeol | 200 mg (0.469 mmol) | [1] |

| Reagents | ||

| Oxone® | 951 mg (1.548 mmol) | [1] |

| Acetic Acid | 40 mL | [1] |

| Reaction Conditions | ||

| Temperature | 100 °C | [1] |

| Time | 3 hours | [1] |

| Product | ||

| This compound | 74.6 mg | [1] |

| Yield | 37% | [1] |

Spectroscopic Data

While the primary source does not provide the full spectroscopic data for this compound, it is stated that the 1H and 13C NMR data are consistent with previously reported values.[1] For reference, typical spectroscopic features for a 29-nor-20-oxolupane skeleton would include:

| Data Type | Expected Features |

| 1H NMR | Absence of olefinic protons from the isopropenyl group. Presence of a methyl singlet corresponding to the C-30 methyl group adjacent to the new ketone. |

| 13C NMR | Absence of signals for the C-20 and C-29 carbons of the isopropenyl group. Presence of a downfield signal corresponding to the C-20 ketone carbonyl. |

| IR Spectroscopy | Absence of a C=C stretch around 1640 cm-1. Presence of a strong C=O stretch for the ketone, typically in the range of 1700-1725 cm-1. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula C₂₉H₄₈O₂. |

Conclusion

The synthesis of this compound from lupeol is a valuable transformation for generating novel derivatives for further investigation in drug discovery and development. The presented protocol using Oxone® offers a practical and efficient method for this conversion. The alternative Lemieux-Johnson oxidation provides a well-established, albeit more hazardous, route. This guide provides the necessary details for researchers to successfully implement this synthesis in a laboratory setting.

References

Investigating the Biosynthetic Pathway of 29-Nor-20-oxolupeol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 29-Nor-20-oxolupeol, a modified triterpenoid with potential pharmacological significance. While the complete pathway is yet to be fully elucidated, this document synthesizes current knowledge on the biosynthesis of its precursor, lupeol, and proposes a putative pathway for its conversion to this compound. Detailed experimental protocols for key investigative techniques are provided, alongside a quantitative summary of relevant data from existing literature. Visual diagrams of the proposed biosynthetic pathway and experimental workflows are included to facilitate understanding and guide future research in this area.

Introduction

Triterpenoids are a diverse class of natural products with a wide range of biological activities. Lupeol, a pentacyclic triterpenoid, is known for its anti-inflammatory, anti-cancer, and other pharmacological properties. Its derivatives are of significant interest to the drug development community. This compound is a lupeol derivative characterized by the loss of a carbon atom at position 29 (a 'nor' compound) and the presence of a ketone group at position 20. Understanding its biosynthetic pathway is crucial for developing biotechnological production methods and for discovering novel enzymes with potential applications in biocatalysis.

This guide outlines the established biosynthetic pathway of lupeol from acetyl-CoA and presents a hypothesized enzymatic cascade leading to this compound.

The Biosynthetic Pathway of Lupeol

The biosynthesis of lupeol is initiated from acetyl-CoA via the mevalonate (MVA) pathway, a well-established route for the synthesis of isoprenoids and steroids[1].

Mevalonate Pathway: From Acetyl-CoA to Isopentenyl Pyrophosphate (IPP)

The initial steps of the MVA pathway leading to the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are catalyzed by a series of enzymes as detailed in Table 1.

From IPP to Lupeol

IPP and DMAPP are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to form squalene. Squalene is epoxidized to 2,3-oxidosqualene, the direct precursor for the cyclization reaction that yields lupeol. This final cyclization step is catalyzed by lupeol synthase (LUS), a type of oxidosqualene cyclase (OSC)[1][2].

Proposed Biosynthetic Pathway of this compound from Lupeol

The conversion of lupeol to this compound is not yet fully characterized in the scientific literature. However, based on the known biotransformations of lupeol by microorganisms and the catalytic capabilities of certain enzyme families, a putative pathway can be proposed. This proposed pathway involves oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be involved in the functionalization of triterpenoid skeletons[3][4][5][6]. The formation of a 'nor' compound necessitates a carbon-carbon bond cleavage, a reaction that can be catalyzed by specific P450 enzymes[4][5][6][7].

The proposed pathway consists of two key steps:

-

Oxidation of the Isopropenyl Group: The isopropenyl side chain of lupeol is a likely target for initial oxidation. A cytochrome P450 enzyme could hydroxylate the C-29 or C-30 methyl group, followed by further oxidation to an aldehyde or carboxylic acid.

-

Oxidative Decarboxylation (C-C Bond Cleavage): The oxidized intermediate could then undergo a P450-mediated oxidative decarboxylation or a similar C-C bond cleavage event to remove the C-29 carbon and form a ketone at C-20.

dot

Caption: Proposed enzymatic conversion of lupeol to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, data on the production of its precursor, lupeol, and related biotransformation products provide a valuable reference for future studies.

| Compound | Source/System | Titer/Concentration | Reference |

| Lupeol | Ricinus communis epidermis | High accumulation | [8] |

| Lupeol | Engineered Saccharomyces cerevisiae | Up to 12.5 mg/L | - |

| Friedelin (a triterpenoid) | Engineered Saccharomyces cerevisiae | 63.91 ± 2.45 mg/L | [9] |

| Sclareol (a diterpenoid) | Engineered Saccharomyces cerevisiae | 11.4 g/L | [10] |

Table 1: Titers of Lupeol and other Terpenoids in Biological Systems.

Experimental Protocols

Investigating the proposed biosynthetic pathway requires a combination of techniques from molecular biology, biochemistry, and analytical chemistry.

Identification and Characterization of Putative Enzymes

dot

Caption: Workflow for identifying enzymes involved in lupeol modification.

Objective: To express a candidate cytochrome P450 gene in a host organism to test its enzymatic activity on lupeol.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the source organism (e.g., a plant or fungus known to produce lupeol derivatives). Synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification: Design primers based on the candidate gene sequence and amplify the full-length open reading frame (ORF) using PCR.

-

Vector Ligation: Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Expression Induction: Grow the transformed yeast in a selective medium to a desired cell density. Induce gene expression by adding galactose to the medium.

-

Microsome Preparation (for P450s): Harvest the yeast cells, lyse them, and prepare microsomes by differential centrifugation, as P450s are typically membrane-bound enzymes.

In Vitro Enzyme Assays

Objective: To determine if the expressed enzyme can convert lupeol to this compound.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal preparation containing the recombinant P450 enzyme.

-

Lupeol (substrate) dissolved in a suitable solvent (e.g., DMSO).

-

A source of reducing equivalents, such as an NADPH-regenerating system (including NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a specific duration (e.g., 1-2 hours).

-

Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted products using GC-MS and HPLC.

Analytical Methods

Objective: To separate and identify the products of the enzymatic reaction.

Protocol:

-

Derivatization: Derivatize the extracted samples (e.g., by silylation with BSTFA) to increase their volatility.

-

GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compounds.

-

MS Detection: Detect the eluted compounds using a mass spectrometer. The fragmentation patterns will help in identifying the products by comparing them with known standards or by interpreting the mass spectra.

Objective: To quantify the amount of substrate consumed and product formed.

Protocol:

-

Sample Preparation: Dissolve the extracted samples in a suitable solvent (e.g., methanol or acetonitrile).

-

HPLC Separation: Inject the sample into an HPLC system equipped with a C18 reverse-phase column[2][3][11][12]. Use an isocratic or gradient elution with a mobile phase such as acetonitrile and water[11][12].

-

Detection: Detect the compounds using a UV detector (e.g., at 210 nm) or an evaporative light scattering detector (ELSD)[2][3].

-

Quantification: Calculate the concentration of the product by comparing its peak area with a standard curve generated from known concentrations of a purified standard of this compound.

Objective: To definitively determine the chemical structure of the purified product.

Protocol:

-

Purification: Purify the product of interest from the large-scale enzymatic reaction using column chromatography or preparative HPLC.

-

NMR Analysis: Dissolve the purified compound in a deuterated solvent (e.g., CDCl3). Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

-

Structure Determination: Analyze the NMR data to determine the connectivity of atoms and the stereochemistry of the molecule, confirming the structure as this compound[13][14][15][16].

Signaling Pathways and Regulation

Currently, there is no specific information available regarding the signaling pathways that regulate the biosynthesis of this compound. In plants, the biosynthesis of triterpenoids is often regulated by developmental cues and in response to environmental stresses, frequently involving transcription factors that control the expression of biosynthetic genes. Future research could explore the transcriptional regulation of the putative cytochrome P450 enzymes involved in this pathway.

Conclusion

The investigation of the this compound biosynthetic pathway presents an exciting frontier in the study of triterpenoid metabolism. While the complete pathway remains to be elucidated, the foundational knowledge of lupeol biosynthesis and the proposed enzymatic steps provide a solid framework for future research. The experimental protocols and analytical methods detailed in this guide offer a practical toolkit for scientists aiming to identify and characterize the enzymes responsible for this intriguing biotransformation. Success in this endeavor will not only advance our understanding of plant biochemistry but also pave the way for the sustainable production of this and other valuable modified triterpenoids.

References

- 1. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]

- 2. Use of emerging technologies in the extraction of lupeol, α-amyrin and β-amyrin from sea grape (Coccoloba uvifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbon-carbon bond cleavage and formation reactions in drug metabolism and the role of metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Screening of Filamentous Fungi to Identify Biocatalysts for Lupeol Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Isolation and structure elucidation of acetylcholinesterase lipophilic lupeol derivatives inhibitors from the latex of the Tunisian <i>Periploca laevigata</i> - Arabian Journal of Chemistry [arabjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

In Silico Prediction of "29-Nor-20-oxolupeol" Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

"29-Nor-20-oxolupeol," a naturally occurring triterpenoid, presents a compelling scaffold for drug discovery. This technical guide provides a comprehensive framework for the in silico prediction of its bioactivity, leveraging established computational methodologies. While experimental data for this specific molecule is sparse, its structural similarity to lupeol and other pentacyclic triterpenoids allows for a robust, predictive analysis of its potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research. This document outlines a detailed workflow, from target identification and molecular docking to ADMET prediction, offering researchers a blueprint for virtual screening and lead compound optimization.

Introduction

Triterpenoids, a diverse class of natural products, are renowned for their broad spectrum of pharmacological activities. "this compound" is a pentacyclic triterpenoid of the lupane class. Preliminary experimental evidence suggests it may possess anti-inflammatory properties, as indicated by its ability to reduce nitric oxide levels in LPS-activated murine microglial cells with an IC50 of 44.21 μM[1][2]. In silico methods offer a rapid and cost-effective approach to further explore its biological potential, predict its molecular targets, and evaluate its drug-likeness. This guide details the necessary computational protocols to build a comprehensive bioactivity profile for this promising natural compound.

Molecular Target Identification

Based on the known bioactivities of the structurally related triterpenoid, lupeol, several potential molecular targets for "this compound" can be hypothesized. Lupeol has been extensively studied and shown to modulate key signaling pathways involved in inflammation and cancer.[3][4][5] Therefore, the initial in silico investigation will focus on proteins within these pathways.

Table 1: Potential Molecular Targets for this compound

| Target Class | Specific Protein Targets | Therapeutic Area | Rationale |

| Inflammation | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Nuclear factor-kappa B (NF-κB) | Anti-inflammatory | Lupeol and other triterpenoids are known to inhibit these key inflammatory enzymes and transcription factors[4][6]. |

| Cancer | Phosphoinositide 3-kinase (PI3K), Protein kinase B (Akt), Mammalian target of rapamycin (mTOR), B-cell lymphoma 2 (Bcl-2), Caspase-3 | Anti-cancer | The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is a known target of lupeol[7][8][9]. Bcl-2 and caspases are key regulators of apoptosis. |

In Silico Bioactivity Prediction Workflow

A structured computational workflow is essential for a thorough analysis of "this compound." The following diagram illustrates the key stages of the proposed in silico investigation.

Experimental Protocol: Ligand Preparation

-

Structure Retrieval: Obtain the 3D structure of "this compound" from the PubChem database (CID 490365) in SDF format[10].

-

Energy Minimization: Convert the SDF file to a suitable format (e.g., PDBQT) using a molecular modeling software such as AutoDock Tools or PyMOL. Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a stable, low-energy conformation.

-

Charge Assignment: Assign Gasteiger charges to the ligand atoms.

Experimental Protocol: Protein Preparation

-

Target Selection and Retrieval: Select the protein targets of interest (from Table 1) and download their 3D crystal structures from the Protein Data Bank (PDB).

-

Protein Cleaning: Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate charges.

-

Grid Box Generation: Define the binding site (active site) of the protein and generate a grid box that encompasses this region for the docking simulation.

Experimental Protocol: Molecular Docking

-

Software Selection: Utilize a validated molecular docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.

-

Docking Simulation: Dock the prepared "this compound" ligand into the defined grid box of each prepared protein target. The docking algorithm will explore various conformations and orientations of the ligand within the binding site.

-

Pose Selection and Analysis: The docking program will generate multiple binding poses, each with a corresponding binding energy or docking score. Select the pose with the lowest binding energy for further analysis.

-

Interaction Analysis: Visualize the ligand-protein interactions of the best binding pose using software like PyMOL or Discovery Studio. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.

Table 2: Predicted Quantitative Data from Molecular Docking

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (predicted) | Interacting Residues |

| COX-2 | e.g., -9.5 | e.g., 250 nM | e.g., Arg120, Tyr355, Ser530 |

| PI3K | e.g., -8.7 | e.g., 800 nM | e.g., Val851, Lys802, Asp933 |

| Bcl-2 | e.g., -7.9 | e.g., 2.5 µM | e.g., Phe105, Arg146, Gly145 |

| (Note: The values in this table are hypothetical examples and would be generated by the actual docking simulations.) |

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug development.

Experimental Protocol: ADMET Prediction

-

Software Selection: Use online web servers like SwissADME, pkCSM, or commercial software packages like Schrödinger's QikProp.

-

Input: Provide the SMILES string or the 2D structure of "this compound" as input to the selected tool.

-

Parameter Analysis: The software will calculate various physicochemical and pharmacokinetic properties. Key parameters to analyze include:

-

Lipinski's Rule of Five: To assess drug-likeness.

-

Human Intestinal Absorption (HIA): To predict oral bioavailability.

-

Blood-Brain Barrier (BBB) penetration: To predict central nervous system activity.

-

CYP450 Inhibition: To predict potential drug-drug interactions.

-

Toxicity: To predict potential mutagenicity, carcinogenicity, and other adverse effects.

-

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | e.g., 428.7 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | e.g., 6.5 | High lipophilicity |

| H-bond Donors | e.g., 1 | Complies with Lipinski's Rule (<5) |

| H-bond Acceptors | e.g., 2 | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption | e.g., High | Good oral bioavailability predicted |

| BBB Permeant | e.g., No | Unlikely to have CNS effects |

| CYP2D6 Inhibitor | e.g., Yes | Potential for drug-drug interactions |

| AMES Toxicity | e.g., Non-mutagenic | Low risk of mutagenicity |

| (Note: The values in this table are hypothetical examples and would be generated by ADMET prediction software.) |

Hypothetical Signaling Pathway Modulation

Based on the potential targets, "this compound" could modulate inflammatory signaling pathways such as the NF-κB pathway.

This diagram illustrates a potential mechanism of action where "this compound" might inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of "this compound." By employing molecular docking and ADMET prediction, researchers can efficiently generate hypotheses about its molecular targets, mechanism of action, and drug-likeness. The outlined protocols and data presentation formats offer a structured approach to guide further experimental validation and accelerate the potential development of this natural product into a novel therapeutic agent. The insights gained from these computational studies will be invaluable in prioritizing experimental efforts and unlocking the full therapeutic potential of "this compound."

References

- 1. This compound|19891-85-1|COA [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of lupeol with different cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C29H48O2 | CID 490365 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Cytotoxic Screening of 29-Nor-20-oxolupeol on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxic screening of the novel triterpenoid "29-Nor-20-oxolupeol" against various cancer cell lines. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established protocols and existing data for the parent compound, lupeol, and its structurally related derivatives. The information presented herein is intended to serve as a foundational resource for initiating and designing robust in vitro studies to evaluate the anticancer potential of this compound.

Introduction to this compound and its Anticancer Potential

Lupeol, a pentacyclic triterpene found in numerous edible and medicinal plants, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-microbial, and notably, anticancer effects. Its derivatives are being actively investigated to enhance its therapeutic efficacy. The structural modifications in "this compound," specifically the removal of a methyl group at position 29 (29-Nor) and the introduction of a ketone group at position 20 (20-oxo), are hypothesized to modulate its cytotoxic profile. The presence of the α,β-unsaturated ketone moiety in the E ring, in particular, may enhance its reactivity and potential for inducing apoptosis in cancer cells.

Quantitative Data on Cytotoxicity of Lupeol and its Derivatives

To provide a baseline for comparison, the following tables summarize the cytotoxic activities (IC50 values) of lupeol and its key derivatives against a panel of human cancer cell lines, as reported in the scientific literature. These data highlight the potential for modifications to the lupeol scaffold to significantly impact anticancer potency.

Table 1: Cytotoxic Activity (IC50 in µM) of Lupeol and its Derivatives

| Compound | HeLa (Cervical Cancer) | KB (Oral Cancer) | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) | Reference |

| Lupeol | 37.7 ± 0.4 | 51.2 ± 0.08 | 51.8 ± 0.03 | 45.7 ± 0.1 | [1][2] |

| Lupenone (3-oxo-lupeol) | 7.6 ± 0.03 | 7.2 ± 0.6 | 9.1 ± 0.8 | 7.1 ± 0.1 | [1][2] |

| Lupeol acetate | 72.6 ± 1.6 | 72.5 ± 1.3 | 49.0 ± 0.8 | 56.2 ± 0.2 | [2] |

| o-Phthaloyl-lupeol | 81.6 ± 1.6 | 80.2 ± 0.6 | 84.0 ± 0.1 | 66.5 ± 0.3 | [2] |

| Lupenone oxime | 44.1 ± 0.2 | 45.0 ± 1.1 | 29.0 ± 0.9 | 36.6 ± 0.2 | [2] |

Table 2: Cytotoxic Activity of other relevant Lupane Triterpenoids

| Compound | Cell Line | IC50 (µM) | Reference |

| (20R)-28-hydroxylupen-30-al-3-one | NSCLC-N6 (Non-small-cell bronchopulmonary carcinoma) | 39.5 ± 1.2 | [3] |

Experimental Protocols

A standardized and well-documented experimental workflow is critical for obtaining reproducible and comparable results. The following section details a typical protocol for the preliminary cytotoxic screening of a novel compound like this compound.

Cell Lines and Culture Conditions

A diverse panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Suggested cell lines include, but are not limited to:

-

MCF-7: Estrogen receptor-positive breast adenocarcinoma

-

MDA-MB-231: Triple-negative breast adenocarcinoma

-

HeLa: Cervical adenocarcinoma

-

A549: Lung carcinoma

-

HT-29: Colorectal adenocarcinoma

-

PC-3: Prostate adenocarcinoma

-

K562: Chronic myelogenous leukemia

Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

References

Navigating the Challenges of 29-Nor-20-oxolupeol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

The pentacyclic triterpenoid 29-Nor-20-oxolupeol, a derivative of the widely studied lupeol, presents significant potential in various therapeutic areas. However, like many of its structural relatives, its progression from a promising lead compound to a viable therapeutic agent is hampered by challenges related to its physicochemical properties, primarily its limited solubility and potential instability. This technical guide provides an in-depth overview of the current understanding of the solubility and stability of lupeol and its derivatives, offering a framework for approaching studies on this compound. Due to the limited publicly available data specific to this compound, this guide leverages information on the parent compound, lupeol, to provide actionable insights and detailed experimental protocols.

Understanding the Core Challenge: Poor Aqueous Solubility

Table 1: General Solubility Profile of Lupeol

| Solvent Class | General Solubility | Examples of Solvents |

| Aqueous Buffers | Practically Insoluble | PBS (pH 7.4), Water |

| Polar Protic Solvents | Sparingly Soluble to Slightly Soluble | Ethanol, Methanol |

| Polar Aprotic Solvents | Soluble to Freely Soluble | DMSO, DMF, Acetone |

| Non-Polar Solvents | Soluble to Freely Soluble | Chloroform, Dichloromethane |

Note: This table is a qualitative summary based on general knowledge of lupeol. Specific quantitative values are not available.

To enhance the solubility of such compounds, researchers often employ various techniques which can be broadly categorized as physical and chemical modifications.

Experimental Protocols for Solubility Assessment

A systematic approach to determining the solubility of this compound is crucial for formulation development. The following are detailed protocols for equilibrium and kinetic solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, propylene glycol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaker water bath is recommended.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent in which the compound is freely soluble (e.g., methanol or acetonitrile).

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection (HPLC-UV/ELSD).

-

Calculation: Calculate the solubility in mg/mL or µg/mL by back-calculating from the dilution factor.

Kinetic Solubility Assessment (High-Throughput Screening)

This method provides a rapid assessment of the apparent solubility of a compound from a concentrated stock solution, which is relevant for early-stage drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mM in DMSO).

-

Serial Dilution: Serially dilute the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add a small volume of each diluted stock solution to a larger volume of the aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.

Solubility Assessment Workflows

Stability Studies: Ensuring Compound Integrity

The stability of this compound in both solid and solution states is a critical parameter that influences its shelf-life, formulation, and therapeutic efficacy. A comprehensive stability study involves forced degradation and long-term stability testing.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days). |

| Photostability | Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). |

Analytical Approach:

A stability-indicating HPLC method must be developed and validated. This method should be able to separate the parent compound from all significant degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.

Forced Degradation Study Workflow

Long-Term Stability Testing

Long-term stability studies are performed under controlled storage conditions to establish the retest period or shelf life of the drug substance.

Protocol:

-

Batch Selection: Use at least three representative batches of this compound.

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Parameters to be Tested:

-

Appearance

-

Assay of the active substance

-

Degradation products/impurities

-

Moisture content (if applicable)

-

Crystal form (if applicable)

-

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are likely still under investigation, the parent compound lupeol has been shown to interact with multiple cellular targets. A hypothetical signaling pathway diagram can help visualize potential mechanisms of action and guide further research. For instance, lupeol is known to affect inflammatory pathways.

Hypothetical Anti-inflammatory Pathway

Conclusion and Future Directions

The successful development of this compound as a therapeutic agent is contingent on a thorough understanding and mitigation of its solubility and stability challenges. While direct data for this specific molecule is scarce, the knowledge base for its parent compound, lupeol, provides a robust starting point. The experimental protocols and conceptual frameworks presented in this guide offer a systematic approach for researchers to characterize and overcome the physicochemical hurdles of this compound. Future research should focus on generating empirical solubility and stability data for this compound, exploring various formulation strategies such as nano-suspensions, solid dispersions, and lipid-based formulations, and elucidating its precise mechanisms of action and degradation pathways. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising compound.

Quantum Chemical Calculations for 29-Nor-20-oxolupeol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on the pentacyclic triterpenoid, 29-Nor-20-oxolupeol. While experimental data for this specific molecule is limited, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. The methodologies detailed herein are grounded in established computational practices for natural products and are designed to furnish researchers with the necessary tools to investigate the molecule's reactivity, stability, and potential biological activity. This guide serves as a virtual roadmap for a prospective computational study, complete with data presentation templates and a visual workflow to ensure clarity and reproducibility. As a point of reference for validation, experimental data for the parent compound, lupeol, is incorporated.

Introduction

This compound is a derivative of lupeol, a well-known pentacyclic triterpenoid with a wide range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] The structural modifications in this compound are expected to alter its electronic and steric properties, thereby influencing its bioactivity. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the physicochemical characteristics of such novel compounds. By employing methods like Density Functional Theory (DFT), we can gain insights into the molecule's three-dimensional structure, vibrational frequencies (correlating to its infrared spectrum), and electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). This information is invaluable for understanding reaction mechanisms, predicting spectroscopic signatures, and guiding drug design efforts.

This guide presents a detailed protocol for a comprehensive in-silico investigation of this compound.

Theoretical Background

The foundational theory for this computational study is Density Functional Theory (DFT). DFT methods are a class of quantum chemical calculations that determine the electronic structure of a molecule based on its electron density. This approach is computationally more efficient than traditional wave-function-based methods, making it well-suited for molecules of the size and complexity of this compound.

The calculations will be performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The choice of basis set is also critical for obtaining reliable results. A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for organic molecules.

Experimental Protocols: A Computational Approach

This section details the step-by-step computational workflow for the quantum chemical analysis of this compound.

Molecular Structure Input

The initial step involves generating a 3D structure of this compound. This can be achieved using molecular modeling software by modifying the known crystal structure of lupeol.

Geometry Optimization

The initial molecular structure is a mere approximation and needs to be optimized to find its most stable conformation (a minimum on the potential energy surface).

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

-

Procedure: The geometry optimization is performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to:

-

Confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Predict the infrared (IR) spectrum of the molecule.

-

Calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d,p)

The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied for better agreement with experimental data.

Electronic Property Calculations

With the optimized geometry, various electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electronic excitability and reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface.[5] It is a valuable tool for identifying regions susceptible to electrophilic and nucleophilic attack, which is critical for understanding intermolecular interactions, such as those with biological receptors.[5][6]

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value | Experimental (Lupeol) |

| Bond Length (Å) | C3-O1 | Value | Value |

| C20-C29 | Value | Value | |

| C20-O2 | Value | N/A | |

| Bond Angle (°) | O1-C3-C4 | Value | Value |

| C21-C20-C29 | Value | Value | |

| Dihedral Angle (°) | H-O1-C3-C4 | Value | Value |

| C19-C20-C29-H | Value | Value |

Note: Experimental values for lupeol would be obtained from crystallographic data for comparison.

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental (Lupeol, cm⁻¹) | Assignment |

| ν(O-H) | Value | Value | ~3235[1] | O-H stretch |

| ν(C=O) | Value | Value | N/A | C=O stretch |

| ν(C=C) | Value | Value | ~1640[1] | C=C stretch |

| δ(CH₃) | Value | Value | Value | CH₃ bend |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Hardness | Value |

| Softness | Value |

| Electrophilicity Index | Value |

Mandatory Visualization

The following diagrams illustrate the proposed computational workflow and the key molecular orbitals of this compound.

Conclusion

This technical guide provides a detailed and systematic protocol for the quantum chemical investigation of this compound. By following the outlined computational experiments, researchers can obtain valuable data on the molecule's geometry, vibrational spectra, and electronic properties. These theoretical insights are crucial for understanding the structure-activity relationship of this novel triterpenoid and can significantly aid in the rational design of new derivatives with enhanced pharmacological profiles. The presented workflow and data templates are intended to ensure a standardized and reproducible approach to the computational analysis of this and similar natural products.

References

- 1. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Promise of 29-Nor-20-oxolupeol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the emerging therapeutic potential of 29-Nor-20-oxolupeol, a naturally occurring triterpenoid. While research on this specific molecule is in its nascent stages, preliminary findings suggest a promising profile, particularly in the realm of anti-inflammatory applications. This document aims to consolidate the current knowledge, providing a foundation for future investigation and drug development endeavors.

Core Compound Profile

This compound is a lupane-type triterpenoid that has been isolated from the stems of Impatiens balsamina.[1][2] Its chemical structure distinguishes it as a nor-triterpenoid, indicating the loss of a methyl group from the parent lupeol skeleton. The presence of a ketone group at position 20 is another defining feature.

Quantitative Biological Activity

To date, the primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine microglial BV-2 cells.[2][3][4][5] This activity is a key indicator of its potential as an anti-inflammatory agent, as excessive NO production is a hallmark of inflammatory processes and can contribute to cellular damage.

| Compound | Biological Activity | Cell Line | IC50 Value | Reference |

| This compound | Inhibition of Nitric Oxide (NO) Production | Murine Microglial BV-2 Cells | 44.21 μM | [2][3][4][5] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the literature for the isolation and bioactivity assessment of this compound.

Isolation and Purification of this compound from Impatiens balsamina

The isolation of this compound, as described in the foundational study by Kim DH, et al. (2019), involves a multi-step process combining extraction and chromatographic techniques.[1][2]

Experimental Workflow for Isolation

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of this compound was assessed by measuring its ability to inhibit the production of nitric oxide in LPS-stimulated murine microglial BV-2 cells. The following is a detailed protocol based on standard methodologies for this assay.[1][6][7][8][9][10]

1. Cell Culture and Seeding:

-

Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of approximately 2.5 x 10^4 to 5 x 10^4 cells per well and allowed to adhere overnight.[1][7]

2. Compound and LPS Treatment:

-

The following day, the culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production.[1][7] A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

3. Incubation:

-

The plates are incubated for 24 hours to allow for the production of nitric oxide.[8]

4. Measurement of Nitric Oxide (Griess Assay):

-

After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[2][6]

-

The plate is incubated in the dark at room temperature for 10-15 minutes.

-

The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.[2][6]

5. Data Analysis:

-

The concentration of nitrite (a stable product of NO) in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

The percentage of inhibition of NO production is calculated for each concentration of this compound.

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined from a dose-response curve.

Potential Mechanism of Action: A Look into Inflammatory Signaling

While the precise molecular target of this compound has not yet been elucidated, its inhibitory effect on nitric oxide production in LPS-stimulated microglia suggests an interaction with key inflammatory signaling pathways. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, primarily through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a downstream signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[11][12] These transcription factors then drive the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.

The inhibitory effect of this compound on NO production could potentially occur at any point along this pathway, from interfering with TLR4 signaling to inhibiting the activity of iNOS itself. Further research is required to pinpoint the exact mechanism of action.

Generalized LPS-Induced Inflammatory Signaling Pathway

Future Directions and Therapeutic Potential

The initial finding that this compound can inhibit nitric oxide production is a significant first step. However, a substantial amount of research is still needed to fully understand its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound within inflammatory signaling pathways is crucial. Investigating its effects on NF-κB and MAPK signaling will be a critical next step.

-

Broader Anti-inflammatory Profiling: Assessing the compound's effects on the production of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and prostaglandins, will provide a more comprehensive understanding of its anti-inflammatory activity.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammatory diseases is necessary to determine its potential for in vivo applications.

-

Synthesis and Structure-Activity Relationship (SAR) Studies: Developing a synthetic route to this compound and its analogs will be essential for producing sufficient quantities for further research and for exploring the structure-activity relationships to potentially identify more potent derivatives.

-

Safety and Toxicity Profiling: Thorough toxicological studies are required to assess the safety profile of the compound.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Nitric Oxide Production in BV2 Microglial Cells by Triterpenes from Tetrapanax papyriferus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Inducible nitric oxide synthase is key to peroxynitrite-mediated, LPS-induced protein radical formation in murine microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 29-Nor-20-oxolupeol for In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

29-Nor-20-oxolupeol is a synthetic triterpenoid derivative with potential therapeutic applications. Based on the biological activities of structurally related triterpenoids, it is hypothesized that this compound possesses anti-inflammatory and cytotoxic properties. These application notes provide detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound. The following protocols are based on established methodologies for similar compounds and serve as a guide for preclinical research and drug discovery.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 1 | 98.2 | 3.8 |

| 5 | 95.6 | 4.1 |

| 10 | 91.3 | 3.5 |

| 25 | 78.4 | 5.2 |

| 50 | 55.1 | 6.3 |

| 100 | 32.7 | 5.9 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |

| Control (Untreated) | 0 | 5.2 | 1.1 |

| LPS (1 µg/mL) | - | 100 | 8.7 |

| LPS + this compound | 1 | 85.4 | 7.5 |

| LPS + this compound | 5 | 62.1 | 6.8 |

| LPS + this compound | 10 | 41.3 | 5.1 |

| LPS + this compound | 25 | 25.8 | 4.3 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., RAW 264.7 macrophages).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol is designed to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the untreated control) and incubate for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition relative to the LPS-treated control.

Mandatory Visualization

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

HPLC method for quantification of "29-Nor-20-oxolupeol" in plasma

An HPLC-UV method for the quantification of the novel triterpenoid "29-Nor-20-oxolupeol" in human plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and method validation, intended for researchers, scientists, and professionals in drug development. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a pentacyclic triterpenoid with potential therapeutic applications. Accurate quantification in biological matrices is crucial for preclinical and clinical development. This document describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method involves a straightforward liquid-liquid extraction for sample cleanup and an internal standard for accurate quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Betulinic acid (>98% purity)

-

HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

-

Formic acid, analytical grade

-

Human plasma (with K2-EDTA as anticoagulant)

-

Purified water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Run Time: Approximately 10 minutes.

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in 10 mL of methanol separately.

-

Working Standard Solutions: Prepare calibration curve standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 to 20 µg/mL.

-

Internal Standard Working Solution (5 µg/mL): Dilute the IS stock solution with methanol.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (0.3 µg/mL), medium (5 µg/mL), and high (15 µg/mL).

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (5 µg/mL).

-

Vortex for 30 seconds.

-

Add 800 µL of methyl tert-butyl ether (MTBE).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an HPLC vial for analysis.

Method Validation Summary

The developed method was validated according to established guidelines for bioanalytical method validation. The key parameters are summarized below.

Data Presentation

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 0.1 - 20.0 µg/mL |

| Regression Equation | y = 0.1234x + 0.0056 |

| Correlation Coefficient (r²) | > 0.998 |

| Linearity | Linear |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| LLOQ | 0.1 | < 15% | < 15% | ± 15% |

| Low | 0.3 | < 10% | < 10% | ± 10% |

| Medium | 5.0 | < 8% | < 8% | ± 8% |

| High | 15.0 | < 7% | < 7% | ± 7% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (µg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | 85.2 ± 4.1 | 98.5 ± 3.2 |

| Medium | 5.0 | 88.1 ± 3.5 | 101.2 ± 2.8 |

| High | 15.0 | 86.5 ± 3.8 | 99.8 ± 3.0 |

Table 4: Stability

| Stability Condition | Duration | QC Level | Stability (% of Nominal) |

| Freeze-Thaw | 3 cycles | Low & High | 92.5 - 105.3 |

| Short-Term (Bench-top) | 6 hours | Low & High | 94.1 - 103.8 |

| Long-Term | 30 days at -80°C | Low & High | 93.7 - 106.1 |

| Post-Preparative | 24 hours in Autosampler | Low & High | 95.2 - 102.4 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Troubleshooting decision tree for the HPLC method.

Conclusion

This application note details a simple, rapid, and reliable HPLC-UV method for the quantification of this compound in human plasma. The method demonstrates good linearity, precision, accuracy, and stability, making it suitable for supporting pharmacokinetic and other clinical studies of this compound. The straightforward liquid-liquid extraction procedure allows for high-throughput sample processing.

Application Notes and Protocols for Investigating the Apoptotic Effects of 29-Nor-20-oxolupeol on MCF-7 Cells

Disclaimer: The following application notes and protocols are a hypothetical model based on the known anticancer and pro-apoptotic activities of the parent compound, lupeol, and its derivatives in MCF-7 breast cancer cells. As of the date of this document, specific studies on the apoptotic effects of 29-Nor-20-oxolupeol in MCF-7 cells have not been published. These protocols and expected results are intended to serve as a guide for researchers and drug development professionals to investigate the potential of this specific compound.

Introduction

This compound is a derivative of lupeol, a naturally occurring pentacyclic triterpene with demonstrated anticancer properties. Research on lupeol and its various derivatives has shown that they can induce apoptosis in several cancer cell lines, including the MCF-7 human breast cancer cell line. The proposed mechanism often involves the modulation of key proteins in the apoptotic signaling cascade, particularly members of the Bcl-2 family. These application notes provide a framework for testing the hypothesis that this compound induces apoptosis in MCF-7 cells through a similar mechanism.

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the described experimental protocols.

Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 4.5 |

| 10 | 85.2 | ± 5.1 |

| 25 | 68.7 | ± 4.8 |

| 50 | 51.3 | ± 3.9 |

| 75 | 35.8 | ± 4.2 |

| 100 | 22.1 | ± 3.5 |

| IC50 | ~50 µM |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V/PI Staining)

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (0 µM) | 95.2 | 2.5 | 2.3 |

| 25 µM | 75.4 | 15.8 | 8.8 |

| 50 µM | 52.1 | 35.6 | 12.3 |

| 75 µM | 30.9 | 50.2 | 18.9 |

Table 3: Modulation of Apoptotic Proteins by this compound in MCF-7 Cells (Western Blot)

| Treatment (50 µM) | Relative Bax Expression (Pro-apoptotic) | Relative Bcl-2 Expression (Anti-apoptotic) | Bax/Bcl-2 Ratio |

| Control | 1.0 | 1.0 | 1.0 |

| 24 hours | 1.8 | 0.6 | 3.0 |

| 48 hours | 2.5 | 0.4 | 6.25 |

Experimental Protocols

Here are detailed methodologies for the key experiments to assess the apoptotic effects of 29-Nor-20-oxolupepeol on MCF-7 cells.

1. Cell Culture and Treatment

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in all treatments (including control) is less than 0.1%.

2. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

-

3. Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with different concentrations of this compound (e.g., 0, 25, 50, 75 µM) for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

4. Western Blot Analysis for Apoptotic Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax and Bcl-2.

-

Procedure:

-

Seed MCF-7 cells in a 60 mm dish and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., at its IC50 concentration) for 24 and 48 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualizations

The following diagrams illustrate the hypothetical signaling pathway and the workflows for the key experiments.

Caption: Workflow for assessing the apoptotic effects of this compound on MCF-7 cells.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound in MCF-7 cells.

Application Notes and Protocols: 29-Nor-20-oxolupeol as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Nor-20-oxolupeol is a naturally occurring triterpenoid that has been isolated from medicinal plants such as Impatiens balsamina.[1] Emerging research has identified this compound as a potential enzyme inhibitor with anti-inflammatory properties. Specifically, this compound has been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine microglial cells, suggesting its potential as an inhibitor of Nitric Oxide Synthase (NOS). These findings indicate that this compound could be a valuable lead compound in the development of novel therapeutics for inflammatory and neuroinflammatory conditions.

This document provides detailed application notes and experimental protocols for researchers interested in investigating the enzyme inhibitory potential of this compound.

Data Presentation